molecular formula C33H36N2O5 B1670290 Desfluoroatorvastatin CAS No. 433289-84-0

Desfluoroatorvastatin

Cat. No.: B1670290
CAS No.: 433289-84-0
M. Wt: 540.6 g/mol
InChI Key: SWFBJYRYCRZMSB-KAYWLYCHSA-N
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Description

Desfluoroatorvastatin is a derivative of atorvastatin, a widely used statin medication. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the mevalonate pathway responsible for cholesterol synthesis. This compound, as the name suggests, is a version of atorvastatin where the fluorine atom has been removed. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Desfluoroatorvastatin has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Desfluoroatorvastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway , leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of intracellular cholesterol, which triggers a homeostatic feedback mechanism governed by the sterol regulatory element-binding protein (SREBP) family of transcription factors .

Pharmacokinetics

Statins like Atorvastatin show pronounced pharmacokinetic changes in conditions like cirrhosis . They are metabolized by CYP3A4 isoenzymes, which can lead to significant interactions . .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease . Moreover, statins have been shown to induce potent tumor-specific apoptosis . Many retrospective studies have reported that statin use is associated with reduced cancer risk .

Action Environment

The action of this compound, like other statins, can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP3A4 isoenzymes can lead to drug-drug interactions . Additionally, disease states such as cirrhosis can significantly alter the pharmacokinetics of statins . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Desfluoroatorvastatin, like other statins, interacts with the enzyme HMG-CoA reductase. This interaction inhibits the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . The nature of this interaction is inhibitory, with this compound acting as a competitive inhibitor of HMG-CoA reductase .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. By inhibiting the mevalonate pathway, it reduces the synthesis of cholesterol, impacting cell function. This can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, statins have been shown to induce potent tumor-specific apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol production. Additionally, the inhibition of the mevalonate pathway can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Statins require 4 weeks or more to exert their full effect on lipid concentrations . Over time, the drug’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the mevalonate metabolic pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus the production of mevalonate . This can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. Statins are generally transported across the cell membrane, and their distribution can be influenced by factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

As a statin, it is known to interact with HMG-CoA reductase, an enzyme that is located in the cytosol and endoplasmic reticulum of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desfluoroatorvastatin involves several steps, starting from the basic structure of atorvastatin. One common method includes the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The defluoro-hydroxy precursor is produced and then subjected to various reaction conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic reduction, esterification, and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Desfluoroatorvastatin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

    Atorvastatin: The parent compound, known for its potent cholesterol-lowering effects.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and long half-life.

Uniqueness of Desfluoroatorvastatin: this compound is unique due to the absence of the fluorine atom, which can affect its binding affinity to the target enzyme and its overall pharmacological profile. This modification may result in different therapeutic outcomes and side effect profiles compared to other statins .

Properties

IUPAC Name

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBJYRYCRZMSB-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195827
Record name Desfluoroatorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433289-84-0, 433289-83-9
Record name (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433289-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfluoroatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoroatorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Defluoro Atorvastatin Calcium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESFLUOROATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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